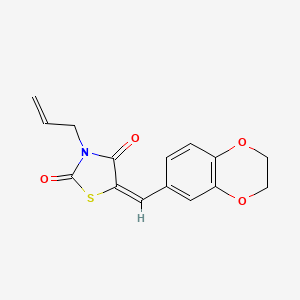

![molecular formula C23H17ClN4O4S B4619954 2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4619954.png)

2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid

Übersicht

Beschreibung

The compound belongs to a class of complex organic molecules known for their diverse chemical and physical properties, which make them of interest in various scientific and industrial applications. Research on similar compounds focuses on understanding their synthesis, structure, reactions, and properties to explore their potential uses.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acylation, reduction, and condensation reactions. For example, the synthesis of azo-benzoic acids and their precursors involves UV-VIS and IR spectroscopic techniques to confirm structures, with the molecular geometries optimized using B3LYP density functional theory methods (Baul et al., 2009). Similar synthetic pathways might be applied to the target compound, focusing on specific substituent additions and functional group transformations.

Molecular Structure Analysis

Molecular structure determination utilizes spectroscopic methods (e.g., NMR, UV-VIS, IR) and computational techniques. Structural analysis reveals insights into the molecule's conformation, electronic distribution, and potential reactive sites. Studies on comparable molecules demonstrate how structure affects reactivity and properties, with detailed geometry obtained through density functional theory (Dinesh, 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH. The compound's functional groups dictate its participation in specific chemical transformations, including nucleophilic substitution and condensation reactions, leading to the formation of various derivatives with distinct properties (Vasin et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Techniques like X-ray crystallography provide detailed information on the crystalline structure, showcasing the molecule's conformation and intermolecular interactions (Yatsenko & Paseshnichenko, 2014).

Chemical Properties Analysis

Investigations into the chemical properties focus on reactivity patterns, stability under various conditions, and interactions with other molecules. Studies on similar compounds highlight the influence of functional groups on reactivity, offering insights into potential applications and reactivity towards different reagents (Hunashal et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Compounds with structures related to the specified chemical have been synthesized for various purposes, including studying their luminescence and complex-forming properties. For instance, the synthesis of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives was explored to understand the effects of different substituents on their properties. These studies involve detailed methods for chemical conversions enabling the creation of a wide array of derivatives to explore their potential applications in fields such as material science and analytical chemistry (Vasin, Koldaeva, & Perevalov, 2013).

Photodecomposition Studies

Research on chlorobenzoic acids, which share a part of the structural motif with the compound , revealed insights into their photodecomposition. Studies demonstrated how ultraviolet irradiation can lead to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids. Such research is crucial for understanding the environmental behavior and potential degradation pathways of these compounds (Crosby & Leitis, 1969).

Antifungal Activity

Derivatives of related chemical structures have been synthesized and evaluated for antifungal activity. This includes the study of triazolylindole derivatives, where novel compounds were developed and their efficacy against fungal pathogens was assessed, contributing to the field of medicinal chemistry and offering potential leads for developing new antifungal agents (Singh & Vedi, 2014).

Fluorescent Probes

Some research has focused on utilizing undesired results from triazole synthesis to develop simpler, sensitive, and selective fluorescent probes for detecting biological molecules like cysteine and homocysteine. These probes simplify structures, reduce the use of reagents, and improve efficiency, illustrating the potential of such compounds in analytical and bioanalytical chemistry (Nehra et al., 2020).

Eigenschaften

IUPAC Name |

2-chloro-5-[[2-[[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O4S/c24-18-11-10-14(12-17(18)22(31)32)25-20(30)13-33-23-27-26-21(16-8-4-5-9-19(16)29)28(23)15-6-2-1-3-7-15/h1-12,29H,13H2,(H,25,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTHNVRQTJFTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O)C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

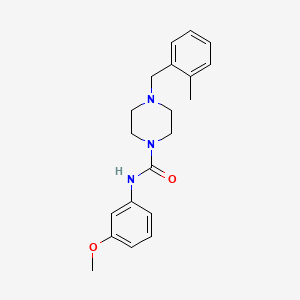

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4619875.png)

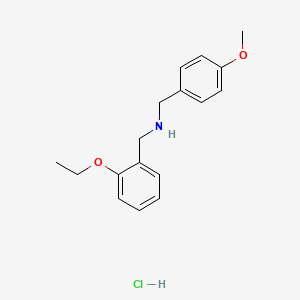

![N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619887.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4619891.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4619895.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B4619909.png)

![2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4619920.png)

![N-cyclopropyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4619921.png)

![2-methoxy-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B4619933.png)

![4-methoxy-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4619967.png)

![2-(2-chloro-4-{[1-(4-hydroxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4619975.png)

![2-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4619976.png)